

An In-depth Technical Guide to Methyl Stearidionate (CAS Number: 73097-00-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl stearidionate*

Cat. No.: *B146430*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl stearidionate (CAS: 73097-00-4) is the methyl ester of stearidonic acid (SDA), an omega-3 polyunsaturated fatty acid. As a stable, bioavailable precursor to eicosapentaenoic acid (EPA), **methyl stearidionate** is of significant interest in the fields of nutrition, pharmacology, and drug development. Its potential anti-inflammatory, neuroprotective, and cardiovascular benefits are subjects of ongoing research. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols related to **methyl stearidionate**.

Chemical and Physical Properties

Methyl stearidionate is systematically named methyl (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate^[1]. It is a high-purity polyunsaturated fatty acid methyl ester ideal for analytical and biological studies^[2].

Property	Value	Source
CAS Number	73097-00-4	[1] [2]
Molecular Formula	C ₁₉ H ₃₀ O ₂	[1] [2]
Molecular Weight	290.4 g/mol	[1] [2]
IUPAC Name	methyl (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate	[1]
Synonyms	Moroctic acid methyl ester, C18:4 (all cis-6,9,12,15) Methyl ester	[2]
Appearance	Neat liquid	[2]
Purity	≥97.0% (GC)	[1]

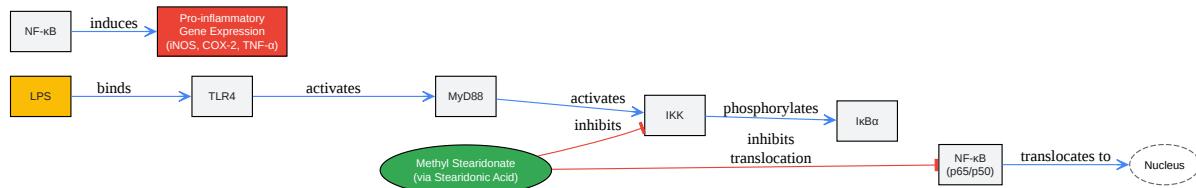
Biological Activity and Mechanisms of Action

Methyl stearidonate, primarily through its conversion to stearidonic acid and subsequently to EPA, exhibits a range of biological activities. The primary mechanism of action is the modulation of inflammatory pathways.

Anti-inflammatory Effects

Stearidonic acid, the active form of **methyl stearidonate**, has demonstrated significant anti-inflammatory properties. These effects are mediated through the inhibition of key pro-inflammatory signaling pathways and enzymes.

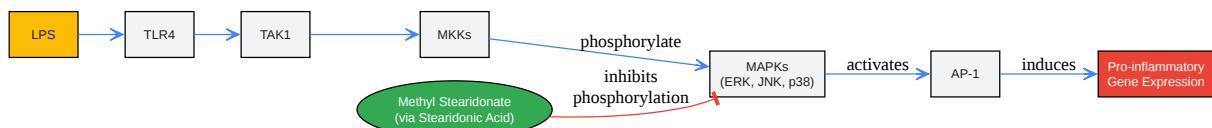
Stearidonic acid is an inhibitor of the 5-lipoxygenase pathway, which is responsible for the synthesis of leukotrienes, potent mediators of inflammation^[3].


- Experimental Evidence: In a study using human leukocytes, 20 µM of stearidonic acid reduced leukotriene synthesis by 50%^[3]. The inhibitory effect was found to be dose-dependent^[3].

Stearidonic acid has been shown to suppress the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF- α) and the inflammatory mediator Prostaglandin E₂ (PGE₂) [2].

Modulation of Inflammatory Signaling Pathways

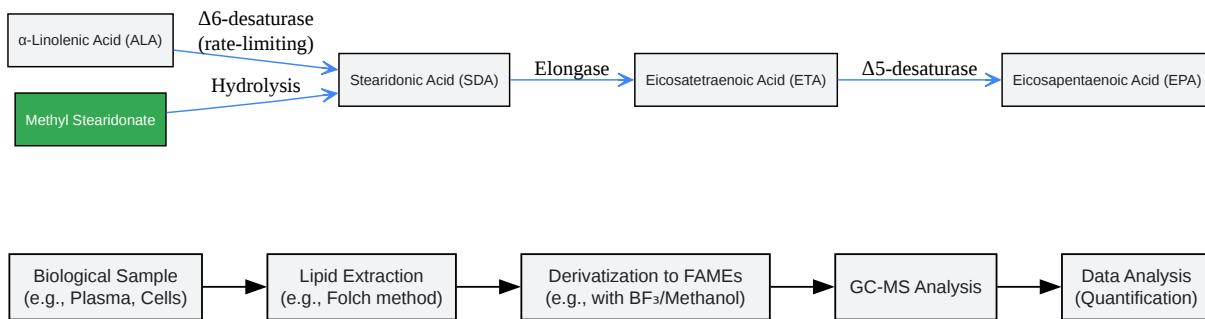
The anti-inflammatory effects of stearidonic acid are linked to its ability to suppress the activation of the NF- κ B and MAPK signaling pathways.


Stearidonic acid inhibits the nuclear translocation and promoter activity of Nuclear Factor-kappa B (NF- κ B), a key transcription factor that regulates the expression of pro-inflammatory genes.

[Click to download full resolution via product page](#)

Figure 1: Inhibition of the NF- κ B signaling pathway by **methyl stearidionate**.

Stearidonic acid also inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38, which are involved in inflammatory responses.



[Click to download full resolution via product page](#)**Figure 2:** Inhibition of the MAPK signaling pathway by **methyl stearidionate**.

Conversion to Eicosapentaenoic Acid (EPA)

A key biological function of **methyl stearidionate** is its efficient conversion to EPA. This bypasses the rate-limiting delta-6-desaturase step in the conversion of alpha-linolenic acid (ALA) to EPA.

- **Experimental Evidence:** Studies in cultured human hepatocytes (HepG2 cells) have shown that stearidonic acid leads to significantly higher EPA levels compared to ALA supplementation (5.1% vs. 3.0% of total fatty acid methyl esters)[4][5].

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl stearidionate | C19H30O2 | CID 14069062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl stearidionate (all cis-6,9,12,15) - Matreya [bioscience.co.uk]
- 3. Stearidonic acid, an inhibitor of the 5-lipoxygenase pathway. A comparison with timnodonic and dihomogammalinolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stearidonic acid improves eicosapentaenoic acid status: studies in humans and cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stearidonic acid improves eicosapentaenoic acid status: studies in humans and cultured hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl Stearidionate (CAS Number: 73097-00-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146430#understanding-the-cas-number-73097-00-4-for-methyl-stearidionate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com